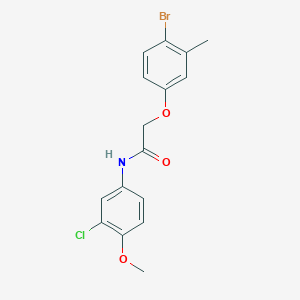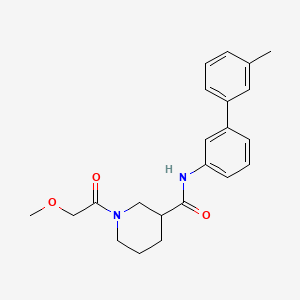
4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline, also known as AZQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AZQ belongs to the class of quinoline derivatives and has been shown to possess a range of biochemical and physiological effects.
作用机制
The mechanism of action of 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline is not fully understood. However, it has been suggested that 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. In addition, 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline has been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline has been shown to possess a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In addition, 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline has been shown to reduce the accumulation of amyloid beta, a protein associated with Alzheimer's disease, in vitro. Furthermore, 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline has been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline in lab experiments is its ability to inhibit the activity of topoisomerase II, which makes it a useful tool for studying DNA replication and repair. In addition, 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline has been shown to possess anticancer and neuroprotective properties, making it a promising compound for drug development. However, one limitation of using 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline in lab experiments is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for research on 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline. One area of research is to further investigate its mechanism of action, particularly its interaction with topoisomerase II. Another area of research is to study the efficacy of 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline in vivo, both as a standalone drug and in combination with chemotherapy drugs. Furthermore, 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline could be studied for its potential applications in the treatment of other neurodegenerative diseases, such as Huntington's disease. Finally, future research could focus on developing more potent and selective derivatives of 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline for drug development.
合成方法
The synthesis of 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline involves the reaction of 4-(4-ethoxyphenyl)-2-trifluoromethylquinoline with 1-azepanecarboxylic acid in the presence of a catalyst. The reaction proceeds via an amidation reaction, resulting in the formation of 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline. The purity of the final compound can be improved through recrystallization or chromatography techniques.
科学研究应用
4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline has been studied for its potential applications in cancer research. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline has been found to enhance the efficacy of chemotherapy drugs when used in combination. Furthermore, 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
azepan-1-yl-[2-(4-ethoxyphenyl)quinolin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-2-28-19-13-11-18(12-14-19)23-17-21(20-9-5-6-10-22(20)25-23)24(27)26-15-7-3-4-8-16-26/h5-6,9-14,17H,2-4,7-8,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJMBASWAITDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl[2-(4-ethoxyphenyl)quinolin-4-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6081806.png)
![N-methyl-1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine](/img/structure/B6081810.png)
![ethyl (5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B6081812.png)
![4-(6-hydroxy-5-methyl-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-3a-yl)-2-methylbenzene-1,3-diol](/img/structure/B6081821.png)
![5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate](/img/structure/B6081829.png)
![2-butyryl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6081844.png)

![N-ethyl-3-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N-phenylbenzamide](/img/structure/B6081853.png)
![methyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6081856.png)

![N-(5-chloro-2-methoxyphenyl)-3-{1-[3-(4-methylphenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6081867.png)
![N-(3-isopropoxypropyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6081875.png)
![[1-({1-[(8-fluoro-2-quinolinyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B6081880.png)
![4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide](/img/structure/B6081881.png)